Potency vs. 15a and JNJ-63533054
In a calcium mobilization assay using HEK293 cells expressing human GPR139, compound 20a (the target compound) exhibited an EC50 of 24.7 nM, demonstrating 1.27-fold higher potency than its direct structural analog compound 15a (EC50 = 31.4 nM) from the same pyrrolotriazinone optimization series [1]. Compared to the widely used reference GPR139 agonist JNJ-63533054 (EC50 = 16 nM), compound 20a shows 1.54-fold lower potency but belongs to a distinct chemotype with different physicochemical and ADME properties [2].
| Evidence Dimension | Agonist potency at human GPR139 receptor |
|---|---|
| Target Compound Data | EC50 = 24.7 nM |
| Comparator Or Baseline | Compound 15a: EC50 = 31.4 nM; JNJ-63533054: EC50 = 16 nM |
| Quantified Difference | 1.27× more potent than 15a; 1.54× less potent than JNJ-63533054 |
| Conditions | Calcium mobilization FLIPR assay in HEK293 cells expressing human GPR139 |
Why This Matters
This potency differential within the pyrrolotriazinone series validates compound 20a as the more active tool for probing GPR139 function, while the cross-chemotype comparison to JNJ-63533054 highlights the need for chemotype-specific selection based on experimental objectives.
- [1] Mao J, et al. J Med Chem. 2023;66(20):14011-14028. Table: EC50 values for compounds 15a (31.4 nM) and 20a (24.7 nM). View Source
- [2] Guide to Immunopharmacology. JNJ-63533054 Ligand Activity: EC50 16 nM in HEK293 calcium mobilization assay. Data from ChEMBL CHEMBL3632607. View Source
